5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Molecular and Crystal Structure Analysis
A study by Karalı (2021) focused on the molecular and crystal structure of a related compound, showcasing the importance of structural analysis in understanding the properties of such molecules. The research demonstrated how molecular packing is stabilized by various interactions, highlighting the compound's potential for further scientific applications (Karalı, 2021).
Anticancer Activity
Li Zi-cheng (2013) synthesized a series of thiazolidine-2,4-dione derivatives incorporating the indole structure and evaluated their anticancer activities in vitro. Compounds with benzyl at the 1-position of indole showed significant anticancer activity, suggesting their potential as cancer inhibitory agents (Li Zi-cheng, 2013).
Nucleophilic Cyclization for Heterocycle Synthesis
Ichikawa et al. (2002) explored the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes, including fluorinated indole synthesis. This work underscores the compound's relevance in synthesizing fluorinated heterocycles, which are valuable in medicinal chemistry (Ichikawa et al., 2002).
Synthesis and Molecular Interactions
Another study by Kaynak et al. (2013) described the synthesis and crystal structures of trifluoromethoxy-1H-indole-2,3-dione thiosemicarbazone derivatives. Their findings on molecular interactions provide insights into the design of compounds with potential biological activities (Kaynak et al., 2013).
Functionalized Indole Derivatives
The work by He et al. (2019) presents a method for synthesizing functionalized indole derivatives, demonstrating the versatility of indole-based compounds in organic synthesis. Their findings open avenues for creating pharmaceutically relevant molecules (He et al., 2019).
Antitumor Agents Development
Penthala et al. (2011) synthesized and evaluated novel N-benzyl aplysinopsin analogs, including indole derivatives, for their anticancer properties. Their research highlights the therapeutic potential of these compounds against various cancer cell lines (Penthala et al., 2011).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The trifluoromethyl group in the compound could potentially enhance the compound’s binding affinity to its targets, thereby increasing its biological activity.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially affect these properties, as trifluoromethyl groups are known to enhance the metabolic stability of compounds .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound could have a variety of effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2/c1-10-5-6-14-13(7-10)15(22)16(23)21(14)9-11-3-2-4-12(8-11)17(18,19)20/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHDJSVPOKRTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione |
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